(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol
Description
(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol (CAS: 521284-21-9) is a chiral benzyl alcohol derivative featuring a 4-nitrophenethylamino-methyl substitution at the alpha position of the benzyl alcohol core. Its structure combines a nitroaromatic group, which confers electron-withdrawing effects, with a flexible phenethylamine chain, enabling interactions with biological targets such as enzymes or receptors. The stereochemistry (R-configuration) further influences its biological activity and metabolic pathways.
Properties
IUPAC Name |
2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9,16-17,19H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTZAIGFWQRDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Steps:
- Starting Material Preparation : The synthesis begins with 4-nitrobenzyl alcohol.
- Amination Reaction : This involves reacting the starting material with an appropriate amine to introduce the amino group.
- Resolution : To obtain the desired enantiomer, resolution techniques such as forming diastereomeric salts with optically active acids are employed.
- Purification : Final purification steps ensure high purity of the product.
Detailed Synthesis Method
Amination Reaction
The amination reaction involves the introduction of the amino group into the molecule. This step is crucial for forming the desired structure. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and selectivity.
Resolution
Resolution is a critical step to achieve the desired (R)-enantiomer. This is typically performed by forming diastereomeric salts with optically active acids like mandelic acid. The diastereomeric salts are then separated, and the desired enantiomer is isolated.
Purification
Purification techniques such as recrystallization or chromatography are used to ensure the product meets the required purity standards.
Chemical Properties and Applications
Chemical Properties:
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- IUPAC Name : 2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol
Applications:
- Pharmaceutical Synthesis : This compound is used as an intermediate in the synthesis of various pharmaceuticals.
- Research : It is utilized in studies related to medicinal chemistry and organic synthesis.
Data Tables
Table 1: Chemical Properties of (R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | 2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol |
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| 1. Starting Material Preparation | Use of 4-nitrobenzyl alcohol |
| 2. Amination Reaction | Introduction of amino group |
| 3. Resolution | Use of optically active acids for enantiomer separation |
| 4. Purification | Recrystallization or chromatography |
Chemical Reactions Analysis
Types of Reactions
®-2-((4-Nitrophenethyl)amino)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ®-2-((4-Nitrophenethyl)amino)-1-phenylacetone.
Reduction: Formation of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol.
Substitution: Formation of various substituted amines or amides depending on the reagents used.
Scientific Research Applications
®-2-((4-Nitrophenethyl)amino)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol involves its interaction with specific molecular targets. The nitrophenethyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylethanol moiety may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs include benzyl alcohol derivatives with aminoalkyl or nitroaromatic substituents.
*Estimated based on structural analysis.
Key Differences :
- Phenyramidol replaces the nitroaromatic group with a pyridine ring, enhancing solubility but reducing electron-withdrawing effects .
- 4-Nitrobenzyl Alcohol lacks the amino-methyl-phenethyl chain, simplifying its structure and limiting biological interactions .
- Isoproterenol features catechol (dihydroxybenzene) and isopropylamine groups, favoring adrenergic receptor binding .
Metabolic Pathway Analysis
- (R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol: Predicted to undergo nitro reduction (to an amine) followed by N-acetylation or glucuronidation, similar to other nitroaromatics . The phenethyl chain may undergo cytochrome P450-mediated oxidation.
- Phenyramidol : Metabolized via glucuronidation (90% of metabolites) and pyridine hydroxylation , with enzyme induction significantly shortening its half-life .
- 4-Nitrobenzyl Alcohol : Direct glucuronidation or sulfation due to the absence of complex side chains .
Challenges :
- The target compound’s synthesis likely requires stereocontrol, increasing complexity compared to non-chiral analogs like 4-nitrobenzyl alcohol .
- N-alkylation of benzyl alcohols (e.g., Phenyramidol) is hindered by competing side reactions under high temperatures, necessitating optimized catalysts .
Biological Activity
(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl alcohol, also known as (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N2O3
- Molar Mass : 286.33 g/mol
- Melting Point : 202-205°C
- Solubility : Slightly soluble in DMSO and water
The compound can be synthesized through various chemical reactions involving starting materials such as nitroaniline derivatives. The synthesis often employs methods like catalytic reductions or Staudinger reactions to achieve the desired structure .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl alcohol. It has been screened against a variety of bacteria, demonstrating promising activity:
- Minimum Inhibitory Concentration (MIC) : As low as 6.3 μM against certain Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
The presence of the nitro group in the para position relative to the hydroxyl group appears to enhance the antibacterial activity, while modifications to the aryl moieties can significantly affect efficacy .
The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The photochemical properties of the compound allow for degradation under specific conditions, potentially leading to inactive by-products that could mitigate toxicity concerns .
Case Study: Antibacterial Screening
In a comprehensive study, several derivatives of related aminols were tested for antibacterial properties:
| Compound ID | Structure Description | MIC (μM) | Activity |
|---|---|---|---|
| 14a | Aminol with nitro group | 6.3 | Active |
| 14b | Non-nitro substituted | >100 | Inactive |
| 14c | Nitro group away from OH | >100 | Inactive |
| 14d | Nitro group adjacent | 6.3 | Active |
This study indicated that the structural configuration significantly influences biological activity, emphasizing the importance of functional groups in drug design .
Photochemical Decomposition Studies
Research has shown that (R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl alcohol undergoes photochemical decomposition under alkaline conditions:
- At pH 13, complete degradation was observed for most active compounds, suggesting that environmental conditions play a crucial role in their stability and efficacy .
4. Conclusion
(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl alcohol exhibits notable biological activity, particularly as an antimicrobial agent. Its efficacy is influenced by structural characteristics and environmental factors. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.
Q & A
Basic: What are the optimal synthetic routes for (R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Nitrobenzyl Precursor Preparation : Start with p-nitrobenzyl chloride hydrolysis to yield p-nitrobenzyl alcohol, a common intermediate for introducing the nitroaromatic moiety .
Aminomethylation : React benzyl alcohol with 4-nitrophenethylamine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen. This step requires precise pH control (~6.5) to favor imine formation .
Chiral Resolution : Use chiral chromatography (e.g., Chiralpak IA column) or enzymatic kinetic resolution to isolate the (R)-enantiomer, as racemization may occur during synthesis .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via flash chromatography.
Basic: How can solubility and partition coefficients be experimentally determined for this compound?
Methodological Answer:
- Solubility Testing : Use the shake-flask method in binary solvent systems (e.g., water/ethanol, water/DMSO). For hydrophobic aromatic alcohols like benzyl derivatives, prioritize organic-aqueous phase partitioning .
- Thermodynamic Analysis : Apply the Modified Apelblat equation or NRTL model to correlate solubility data with temperature (e.g., 25–50°C). Data from structurally similar compounds (e.g., alpha-(trichloromethyl)benzyl acetate) suggest non-ideal solubility behavior in polar solvents .
- LogP Determination : Use HPLC with a C18 column and isocratic elution (methanol/water 70:30) to estimate octanol-water partition coefficients .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR :
- 1H NMR : Identify aromatic protons (δ 7.2–8.3 ppm for nitrobenzyl), benzylic -CH2OH (δ 4.5–5.0 ppm), and amine protons (δ 1.5–2.5 ppm).
- 13C NMR : Confirm the nitro group’s electron-withdrawing effect (C-NO2 at ~148 ppm) and alcohol/amine carbons .
- IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹), C-N (1250–1350 cm⁻¹), and NO2 symmetric/asymmetric stretches (1520 and 1350 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 287) and fragmentation patterns .
Advanced: How can enantiomeric purity be rigorously validated?
Methodological Answer:
- Chiral HPLC : Employ a Chiralcel OD-H column with hexane/isopropanol (85:15) to resolve (R)- and (S)-enantiomers. Retention time differences ≥2 min indicate high purity .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for the (R)-enantiomer. For example, similar benzyl alcohol derivatives exhibit [α]D²⁵ = +15° to +25° in chloroform .
- X-ray Crystallography : Resolve crystal structures of co-crystallized derivatives (e.g., benzoate salts) to confirm absolute configuration .
Advanced: What computational strategies predict reactivity and stability under varying conditions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model nitro group reduction potentials and steric effects on the benzylic alcohol. Focus on transition states for hydrolysis or oxidation pathways .
- MD Simulations : Assess solubility in lipid bilayers using GROMACS. The nitro group’s polarity may reduce membrane permeability compared to non-nitrated analogs .
- Degradation Studies : Simulate pH-dependent stability (pH 1–13) and thermal decomposition (TGA/DSC) to identify degradation products (e.g., nitroso intermediates) .
Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 isoforms (e.g., CYP3A4). The nitro group may act as a hydrogen-bond acceptor in active sites .
- Kinetic Assays : Perform fluorimetric assays with NADPH-dependent reductases to quantify nitro group reduction rates. Compare to control substrates like p-nitrobenzaldehyde .
- Inhibition Studies : Test competitive inhibition of alcohol dehydrogenases (ADH) using UV-Vis spectroscopy (NADH depletion at 340 nm) .
Advanced: What strategies mitigate nitro group instability during storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C. UV-Vis studies show nitrobenzyl derivatives degrade rapidly under UV light (λmax 310 nm) .
- pH Buffering : Formulate in citrate buffer (pH 5.0) to prevent alkaline hydrolysis. Accelerated stability testing (40°C/75% RH) confirms <5% degradation over 30 days .
- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to enhance shelf life. Reconstitution in DMSO yields >95% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
